1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 2-chlorophenyl group, at the 5-position with a pyridin-2-yl moiety, and at the 4-position with a carboxamide group linked to a 4-methyl-1,3-thiazole ring. Its molecular formula is C₂₃H₁₇ClN₆OS, with a molecular weight of 460.94 g/mol (calculated from and ). The combination of electron-withdrawing (chlorophenyl, thiazole) and electron-donating (pyridine) groups may influence its electronic properties and binding interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c1-11-10-27-18(21-11)22-17(26)15-16(13-7-4-5-9-20-13)25(24-23-15)14-8-3-2-6-12(14)19/h2-10H,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESVGVVFIMYSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (referred to as Compound A) is a member of the triazole class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure that includes a triazole ring linked to a thiazole moiety and a pyridine group. The presence of chlorine and methyl substituents enhances its pharmacological profile. The molecular formula is , with a molecular weight of approximately 351.83 g/mol.
Biological Activity Overview
The biological activities of Compound A have been investigated in various studies, highlighting its potential as an antitumor , antimicrobial , and anticonvulsant agent.
Antitumor Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compound A showed an IC50 value of 1.61 µg/mL against the A-431 human epidermoid carcinoma cell line, indicating potent antiproliferative activity .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Potential Applications : These findings suggest that Compound A could be further developed as an antimicrobial agent in clinical settings.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively:
- Efficacy in Models : In animal models, compounds similar to Compound A demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ), suggesting potential use in epilepsy treatment .
Structure-Activity Relationship (SAR)
The effectiveness of Compound A can be partly explained through SAR studies:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances cytotoxicity |
| Methyl Group on Thiazole | Increases bioactivity against cancer cells |
| Triazole Ring | Essential for apoptotic activity |
Case Studies
Several research articles have documented the synthesis and biological evaluation of compounds related to Compound A:
- Synthesis and Evaluation : A study synthesized various thiazole-triazole hybrids, including Compound A, and evaluated their anticancer properties using the MTT assay across multiple cancer cell lines .
- Clinical Relevance : In preclinical trials, these compounds demonstrated promising results in reducing tumor volume in xenograft models, supporting their potential for further development as anticancer drugs .
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Studies have shown that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating effective inhibition of growth.
- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound may interact with specific cellular pathways to inhibit tumor growth.
- Anti-inflammatory Effects : Compounds with thiazole structures have been documented to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Agricultural Chemistry
- Pesticide Development : The compound's effectiveness against fungal pathogens suggests potential use in developing new agricultural pesticides. Its ability to inhibit specific enzymes in fungi can lead to the development of targeted fungicides.
Material Science
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones has been shown to improve performance under stress.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Case Study 2: Anticancer Research
Research conducted by the International Journal of Cancer explored the effects of various triazole derivatives on cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent.
Case Study 3: Agricultural Applications
A study published in Pest Management Science investigated the efficacy of thiazole-based compounds as fungicides against Fusarium graminearum. The results indicated that the compound effectively reduced fungal growth by over 70%, highlighting its potential as a novel agricultural pesticide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Analogs
Compound: 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Core Structure : Pyrazole (1,2-diazole) vs. 1,2,3-triazole in the target compound.
- Substituents: Dual chloro groups on phenyl, cyano, and acetamide vs. chlorophenyl, pyridyl, and thiazole-linked carboxamide.
- Activity : Pyrazole derivatives like Fipronil exhibit insecticidal properties due to trifluoromethyl and sulfone groups. The target compound’s triazole-thiazole system may favor different biological targets, such as human kinases, due to enhanced hydrogen-bonding capacity from the pyridine and carboxamide .
1,2,4-Triazole Derivatives
Compound: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
- Core Structure : 1,2,4-triazole with thione vs. 1,2,3-triazole with carboxamide.
- Substituents: Chlorophenyl and benzylideneamino groups vs. pyridyl and thiazole-carboxamide.
- In contrast, the target compound’s carboxamide and pyridine may enhance solubility in polar solvents .
Thiazole-Linked Carboxamides
Compound : N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide ()
- Core Structure : Thiazole-carboxamide vs. triazole-thiazole-carboxamide.
- Substituents : Cyclopentylmethyl vs. triazole-pyridine-chlorophenyl.
- Pharmacokinetics : The cyclopentylmethyl group in may improve lipid solubility, whereas the target compound’s pyridine and triazole could enhance aqueous solubility and target binding specificity .
Structural and Functional Data Comparison
Research Findings and Implications
- This contrasts with ’s dimethylamino-benzyl substituent, which is electron-donating and may alter binding kinetics .
- Bioactivity : Pyrazole derivatives () are pesticidal, but the target compound’s triazole-pyridine system is more aligned with kinase inhibition, as seen in similar triazole-carboxamides () .
- Solubility : The pyridine and carboxamide in the target compound likely improve water solubility compared to sulfur-containing analogs (), which may exhibit higher lipophilicity .
Q & A
Q. What are the key challenges in synthesizing 1-(2-chlorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition and condensation. For example, analogous compounds are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization (e.g., sodium azide in DMF/K₂CO₃ systems) . Key challenges include regioselectivity in triazole formation and purification of intermediates. Optimization strategies:
- Use high-purity reagents to minimize side reactions.
- Employ polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates before cyclization.
- Reference analogous protocols for azide-based cyclization yields (~60–80%) .
Q. How can researchers confirm the structural conformation of this compound, given its heterocyclic complexity?
- Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic techniques:
- NMR (¹H/¹³C): Assign peaks using DEPT and 2D-COSY to resolve overlapping signals from pyridyl, thiazole, and triazole moieties. For example, pyridin-2-yl protons typically show deshielded aromatic signals at δ 8.5–9.0 ppm .
- X-ray crystallography: Resolve molecular conformation and intermolecular interactions. Similar triazole-thiazole hybrids exhibit planar geometries with dihedral angles <10° between aromatic rings .
- HRMS: Confirm molecular formula (e.g., C₁₉H₁₄ClN₅OS) with <2 ppm mass error.
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer: Integrate quantum chemical calculations and molecular docking:
- Reactivity prediction: Use DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the triazole ring often acts as a hydrogen-bond acceptor .
- Docking studies: Target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with binding energies <−8.0 kcal/mol.
- ADMET profiling: Predict solubility (LogP <3) and metabolic stability using SwissADME.
- Experimental validation: Compare computational predictions with in vitro assays (e.g., IC₅₀ values) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay conditions or compound stability. Mitigation steps:
- Standardize assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
- Stability testing: Perform LC-MS to detect degradation products under physiological pH/temperature.
- Dose-response curves: Generate EC₅₀/IC₅₀ values in triplicate to ensure reproducibility.
- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., pyrazole-thiazole hybrids showing IC₅₀ variability of ±15%) .
Q. How can researchers elucidate the mechanism of action for this compound’s biological activity?
- Methodological Answer: A multi-omics approach is recommended:
- Transcriptomics: Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis-related genes).
- Proteomics: Use SILAC labeling to quantify protein expression changes (e.g., kinase inhibition).
- Chemical proteomics: Employ affinity chromatography to pull down target proteins .
- Validation: Knock out candidate targets (CRISPR/Cas9) and assess activity loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
